molecular formula C23H23F2N5O3S B13860702 3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13860702
M. Wt: 487.5 g/mol
InChI Key: NIFLRVAYOHHDFN-UHFFFAOYSA-N
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Description

3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a pyrazolyl group, and a piperidinyl moiety, along with difluoro and methoxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazolyl Group: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with a pyrazole derivative under suitable conditions.

    Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Incorporation of Difluoro and Methoxy Substituents: These substituents can be introduced through electrophilic aromatic substitution or other appropriate methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors involved in signaling pathways.

    Inhibition of Enzymes: Blocking the activity of enzymes that play a role in disease progression.

    Modulation of Ion Channels: Affecting the function of ion channels to alter cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives, such as:
    • 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine analogs with different substituents on the phenyl ring.
    • Compounds with variations in the pyrazolyl or piperidinyl groups.

Uniqueness

The uniqueness of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23F2N5O3S

Molecular Weight

487.5 g/mol

IUPAC Name

3-(3,5-difluoro-2-methoxyphenyl)-5-[1-(1-methylsulfonylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C23H23F2N5O3S/c1-33-22-18(8-16(24)9-21(22)25)20-12-27-23-19(20)7-14(10-26-23)15-11-28-30(13-15)17-3-5-29(6-4-17)34(2,31)32/h7-13,17H,3-6H2,1-2H3,(H,26,27)

InChI Key

NIFLRVAYOHHDFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)F)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCN(CC5)S(=O)(=O)C

Origin of Product

United States

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